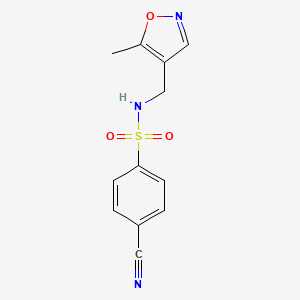

4-氰基-N-((5-甲基异噁唑-4-基)甲基)苯甲磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

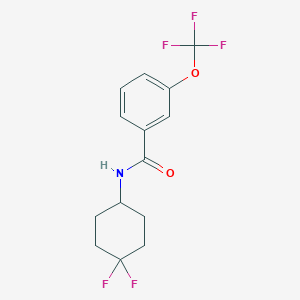

“4-cyano-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide” is a derivative of sulfamethoxazole, a member of the sulfonamide family of antibiotics . Sulfamethoxazole interferes with folic acid synthesis in susceptible bacteria . It’s also known as 4-Amino-N-(5-methyl-3-isoxazolyl)benzenesulfonamide .

Synthesis Analysis

The synthesis of this compound involves several steps. The process starts with 5-methylisoxazole-3-carboxamide as the raw material. Under the action of sodium hypochlorite, it degrades to 5-methylisoxazole-3-amine. Then, it condenses with p-acetamidobenzenesulfonyl chloride to form 3-(p-acetamidobenzenesulfonamido)-5-methylisoxazole. Finally, under alkaline conditions, it hydrolyzes to form 3-(p-aminobenzenesulfonamido)-5-methylisoxazole .Molecular Structure Analysis

The molecular structure of this compound is highly dependent on the side-chain substituents . The presence of isoxazole substituents can impact polymorph formation . Three distinct forms of N1, N3 -bis (5-methylisoxazol-3-yl)malonamide were obtained and characterized: two polymorphic forms and one solvate .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. For example, the reaction of ester 3 with hydrazine monohydrate in propan-2-ol under reflux conditions leads to the formation of the desired compound .科学研究应用

光化学分解:Zhou 和 Moore (1994) 的一项研究调查了磺胺甲恶唑(一种与 4-氰基-N-((5-甲基异恶唑-4-基)甲基)苯磺酰胺密切相关的化合物)的光敏性。该研究重点介绍了多种光产物的形成,包括一个由异恶唑环的光异构化产生的产物。这可能表明在光化学过程中或涉及光敏化合物的研究中具有潜在应用 (Wei Zhou & D. Moore, 1994)。

癌症治疗应用:Pişkin、Canpolat 和 Öztürk (2020) 探索了具有苯磺酰胺基团的新型锌酞菁衍生物,用于癌症治疗中的光动力疗法。他们的研究结果表明,结构上类似于 4-氰基-N-((5-甲基异恶唑-4-基)甲基)苯磺酰胺的化合物可用作治疗癌症的 II 型光敏剂,突出了其在医学研究中的潜力 (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020)。

合成和生物活性研究:Gul 等人 (2016) 对与 4-氰基-N-((5-甲基异恶唑-4-基)甲基)苯磺酰胺结构相似的新的苯磺酰胺进行了合成和生物活性研究。他们在这些化合物中发现了有趣的细胞毒性活性,指出了在开发抗肿瘤剂中的潜在应用 (H. Gul, M. Tuğrak, H. Sakagami, P. Taslimi, I. Gulcin, & C. Supuran, 2016)。

碳酸酐酶抑制效应:Gul 等人 (2016) 对类似于所讨论化合物的 4-(2-取代肼基)苯磺酰胺进行的另一项研究揭示了对人碳酸酐酶的有效抑制作用。这表明潜在的药物应用,特别是在针对这些酶的治疗中 (H. Gul, K. Kucukoglu, C. Yamali, S. Bilginer, H. Yuca, Iknur Ozturk, P. Taslimi, I. Gulcin, & C. Supuran, 2016)。

抗微生物和抗 HIV 活性:Iqbal 等人 (2006) 合成了带有恶二唑部分的新型伯仲苯磺酰胺,并评估了它们的抗微生物和抗 HIV 活性。这表明在开发新的抗微生物和抗病毒剂方面具有潜在应用 (R. Iqbal, M. Zareef, S. Ahmed, J. Zaidi, M. Arfan, M. Shafique, & N. Al-Masoudi, 2006)。

作用机制

Mode of Action

It is known that isoxazole, a five-membered heterocyclic moiety, is commonly found in many drugs and has significant biological interests .

Biochemical Pathways

Isoxazole derivatives have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The presence of the isoxazole moiety may influence these properties, as it is a common feature in many drugs .

Result of Action

Isoxazole derivatives have been associated with various biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of different solvents and the flexibility of the compound can modulate its action . Furthermore, the presence or absence of amide-amide interactions can also influence the compound’s action .

未来方向

The future directions for this compound could involve further exploration of its potential biological activities. For instance, new derivatives based on sulfamethoxazole have been synthesized and tested for their anticancer and antimicrobial properties . This suggests that “4-cyano-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide” and its derivatives could have potential applications in the development of new drugs.

属性

IUPAC Name |

4-cyano-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O3S/c1-9-11(7-14-18-9)8-15-19(16,17)12-4-2-10(6-13)3-5-12/h2-5,7,15H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIUBZPRWTIRLOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)CNS(=O)(=O)C2=CC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-2-iodofuro[3,2-c]pyridine](/img/structure/B2827858.png)

![Diethyl 3-methyl-5-(2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)thiophene-2,4-dicarboxylate](/img/structure/B2827861.png)

![2-Chloro-N-methyl-N-[2-(2-oxo-1,3-benzoxazol-3-yl)ethyl]propanamide](/img/structure/B2827866.png)

![(3Z)-3-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine;hydrochloride](/img/structure/B2827867.png)

![N-[[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide](/img/structure/B2827869.png)

![6-(Methylsulfonyl)-3-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2827871.png)

![5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-(phenylthio)propanamido)thiophene-3-carboxamide](/img/structure/B2827874.png)